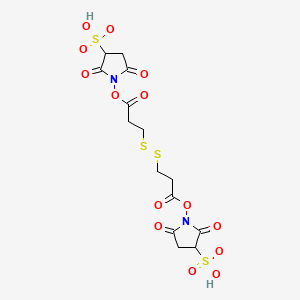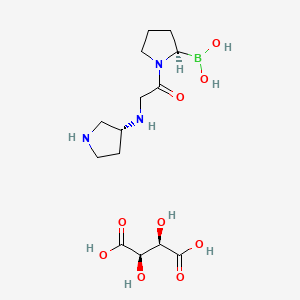
エルシン
概要
説明
Erucin, also known as 4-methylthiobutyl isothiocyanate, is a dietary isothiocyanate found in cruciferous vegetables such as arugula (Eruca sativa). It is structurally related to sulforaphane, another well-known isothiocyanate. Erucin has gained attention for its potential anticancer properties and is considered a promising chemopreventive nutraceutical .
科学的研究の応用
作用機序
Erucin exerts its effects through several mechanisms:
Modulation of Detoxification Enzymes: Erucin induces the expression of phase I, II, and III detoxification enzymes, enhancing the body’s ability to eliminate carcinogens.
Induction of Apoptosis and Cell Cycle Arrest: Erucin promotes programmed cell death (apoptosis) and halts the cell cycle, preventing the proliferation of cancer cells.
Suppression of Microtubule Dynamics: Erucin disrupts microtubule dynamics, impairing critical cell functions such as mitosis and cell migration.
Regulation of Reactive Oxygen Species (ROS): Erucin reduces the production of ROS, protecting cells from oxidative stress.
Safety and Hazards
将来の方向性
Erucin has shown potential anti-cancer effects in human triple-negative breast cancer cells . It significantly inhibited cell proliferation by inducing apoptosis and autophagy . The consumption of erucin could represent a novel and promising strategy for intervention against triple-negative breast cancer .
生化学分析
Biochemical Properties
Erucin plays a significant role in biochemical reactions. It acts as a hydrogen sulfide (H2S) donor, which is a gaseous signaling molecule involved in various physiological processes . The biochemical mechanisms associated with the protective effect of Erucin on the endothelium have been investigated .
Cellular Effects
Erucin has been found to exert profound effects on various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), Erucin demonstrated anti-inflammatory effects . In triple-negative breast cancer (TNBC) cells, Erucin inhibited cell proliferation, migration, invasion, and colony formation .
Molecular Mechanism
At the molecular level, Erucin exerts its effects through several mechanisms. It induces apoptosis and autophagy in TNBC cells . Additionally, Erucin prevents intracellular reactive oxygen species (ROS) generation, promoting the expression of key antioxidant genes .
Temporal Effects in Laboratory Settings
Its anti-inflammatory and anticancer effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Erucin at different dosages in animal models have not been extensively studied. Its beneficial effects at certain concentrations have been observed in in vivo studies .
Metabolic Pathways
Erucin is involved in various metabolic pathways due to its role as an H2S donor . H2S is involved in a wide range of physiological processes, including inflammation and vasodilation .
Transport and Distribution
As an H2S donor, it is likely to be involved in processes regulated by H2S signaling .
Subcellular Localization
Given its role as an H2S donor, it is likely to be involved in various cellular compartments where H2S signaling occurs .
準備方法
Synthetic Routes and Reaction Conditions
Erucin can be synthesized through the enzymatic hydrolysis of glucoerucin, a glucosinolate present in Eruca sativa seeds. The hydrolysis is catalyzed by the enzyme myrosinase, which converts glucoerucin into erucin under mild conditions .
Industrial Production Methods
Industrial production of erucin involves the extraction of glucoerucin from Eruca sativa seeds followed by enzymatic hydrolysis. The process typically includes steps such as seed grinding, extraction with solvents, and enzymatic treatment to produce erucin in high yields .
化学反応の分析
Types of Reactions
Erucin undergoes various chemical reactions, including:
Oxidation: Erucin can be oxidized to form sulforaphane, another isothiocyanate with potent anticancer properties.
Reduction: Erucin can be reduced to form erucin sulfoxide, which retains some of the biological activities of erucin.
Substitution: Erucin can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce erucin.
Substitution: Nucleophiles such as amines or thiols can react with erucin under basic conditions to form substituted products.
Major Products Formed
Sulforaphane: Formed through oxidation of erucin.
Erucin Sulfoxide: Formed through reduction of erucin.
Substituted Isothiocyanates: Formed through nucleophilic substitution reactions.
類似化合物との比較
Erucin is structurally and functionally similar to other isothiocyanates, such as:
Sulforaphane: Both compounds are derived from glucosinolates and exhibit potent anticancer properties.
Phenethyl Isothiocyanate: Another isothiocyanate with anticancer properties, but with a different structure and mechanism of action compared to erucin.
Benzyl Isothiocyanate: Known for its antimicrobial and anticancer activities, benzyl isothiocyanate differs from erucin in its chemical structure and specific biological effects.
Erucin’s uniqueness lies in its ability to release hydrogen sulfide (H2S), which contributes to its anticancer and anti-inflammatory activities .
特性
IUPAC Name |
1-isothiocyanato-4-methylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQDGXUYTSZGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196117 | |
| Record name | Erucin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; Penetrating raddish-like aroma | |
| Record name | 4-(Methylthio)butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | Erucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-(Methylthio)butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.080-1.086 (20°) | |
| Record name | 4-(Methylthio)butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
4430-36-8 | |
| Record name | Erucin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erucin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erucin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erucin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERUCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE370DL3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)








